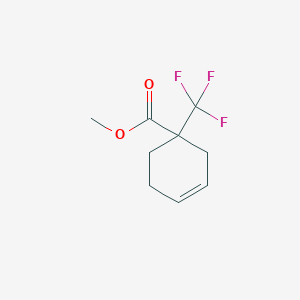
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene is an aromatic compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodo group onto the benzene ring through electrophilic aromatic substitution using iodine and an oxidizing agent.
Fluorination: Introduction of the fluoro group via nucleophilic aromatic substitution using a suitable fluorinating agent.
Difluoromethoxylation: Introduction of the difluoromethoxy group through a reaction with difluoromethyl ether or a similar reagent under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydro derivatives.
Electrophilic Aromatic Substitution: The benzene ring can participate in further electrophilic aromatic substitution reactions, introducing additional substituents.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds, including potential drug candidates.
Materials Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic properties.
Agriculture: It is investigated for its potential use in agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-fluoro-4-iodobenzene involves its interaction with specific molecular targets, depending on its application. In pharmaceuticals, it may act by binding to enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-fluoro-4-iodobenzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-fluoro-4-iodobenzene: Similar structure but with a trifluoromethoxy group, which may exhibit different reactivity and properties.
1-(Difluoromethoxy)-2-chloro-4-iodobenzene: Contains a chloro group instead of a fluoro group, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMXXPWQGIAOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)F)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6306330.png)




![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)





